molecular formula C16H21N3O4S B2495711 3,4,5-triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 346727-22-8

3,4,5-triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2495711
CAS No.: 346727-22-8
M. Wt: 351.42
InChI Key: COYVXKSOAQHVGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Biological Activity

3,4,5-Triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound with potential applications in medicinal chemistry due to its unique chemical structure and biological properties. The compound features a benzamide core substituted with triethoxy groups and a thiadiazole moiety, contributing to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O4SC_{16}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 351.43 g/mol. The compound exhibits several notable chemical properties:

PropertyValue
Molecular Weight351.43 g/mol
LogP (Partition Coefficient)2.687
Water Solubility (LogSw)-3.03
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Rotatable Bonds9

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is hypothesized that it may act as an enzyme inhibitor, modulating key signaling pathways such as the STAT3 pathway involved in cell proliferation and survival. This modulation can lead to significant biological effects, including anti-inflammatory and anticancer activities.

Biological Activity and Research Findings

Research has indicated several potential biological activities associated with this compound:

1. Anticancer Activity:
Studies have explored the compound's ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines through apoptosis induction.

2. Anti-inflammatory Properties:
The compound has shown promise in reducing inflammation markers in cellular models. It appears to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

3. Enzyme Inhibition:
Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression and inflammation.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on Cancer Cell Lines: A study evaluated the effects of varying concentrations of this compound on breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM.
  • Inflammation Model: In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and levels of TNF-alpha and IL-6 compared to controls.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with similar compounds:

Compound NameStructure TypeNotable Activity
3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamideBenzamide with methoxy groupsModerate anticancer activity
5-Phenyl-N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl-1,3,4-thiadiazol-2-amineThiadiazole derivativeStrong enzyme inhibition

Properties

IUPAC Name

3,4,5-triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-5-21-12-8-11(9-13(22-6-2)14(12)23-7-3)15(20)17-16-19-18-10(4)24-16/h8-9H,5-7H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYVXKSOAQHVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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